2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol

Catalog No.
S13964627
CAS No.
M.F
C9H21FO2Si
M. Wt
208.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-...

Product Name

2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol

IUPAC Name

2-[tert-butyl(dimethyl)silyl]oxy-3-fluoropropan-1-ol

Molecular Formula

C9H21FO2Si

Molecular Weight

208.35 g/mol

InChI

InChI=1S/C9H21FO2Si/c1-9(2,3)13(4,5)12-8(6-10)7-11/h8,11H,6-7H2,1-5H3

InChI Key

NMLPPVGOMFCEFZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CO)CF

2-((tert-Butyldimethylsilyl)oxy)-3-fluoropropan-1-ol is a chemical compound characterized by the presence of a tert-butyldimethylsilyl group attached to a fluorinated propanol. Its molecular formula is C8H17FOSi, and it features a three-carbon chain with a hydroxyl group and a fluorine atom at the 3-position. The tert-butyldimethylsilyl group serves as a protective group, enhancing the compound's stability and solubility in organic solvents.

Due to its functional groups:

  • Nucleophilic Substitution: The hydroxyl group can act as a nucleophile, allowing for substitution reactions with alkyl halides or other electrophiles.
  • Deprotection: The tert-butyldimethylsilyl group can be removed under acidic conditions, regenerating the hydroxyl group for further reactions.
  • Fluorination: The presence of the fluorine atom may allow for further fluorination or reactions involving fluoride ions.

While specific biological activity data for 2-((tert-butyldimethylsilyl)oxy)-3-fluoropropan-1-ol is limited, compounds containing fluorine often exhibit enhanced biological properties. Fluorinated alcohols can influence lipid solubility and membrane permeability, potentially affecting pharmacokinetics and bioavailability. Investigations into similar compounds suggest possible applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The synthesis of 2-((tert-butyldimethylsilyl)oxy)-3-fluoropropan-1-ol typically involves:

  • Protection of Alcohol: Starting with a suitable alcohol, such as 3-fluoropropan-1-ol, the hydroxyl group is protected using tert-butyldimethylsilyl chloride in the presence of a base like imidazole.
  • Fluorination: If starting from a non-fluorinated precursor, fluorination can be achieved through electrophilic fluorination methods.
  • Purification: The final product is purified using techniques such as chromatography to isolate the desired compound from by-products.

This compound has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as an intermediate in synthesizing biologically active molecules.
  • Chemical Research: It can be used in studies exploring the effects of fluorination on chemical reactivity and biological interactions.
  • Material Science: Investigations into its properties could lead to applications in developing new materials with specific functionalities.

Research into similar compounds indicates that the presence of fluorine can significantly alter interaction profiles with biological targets. Studies have shown that fluorinated compounds often exhibit improved binding affinities for proteins and enzymes compared to their non-fluorinated counterparts. Further investigation into 2-((tert-butyldimethylsilyl)oxy)-3-fluoropropan-1-ol could reveal its interactions with various biological molecules, contributing to our understanding of its potential therapeutic roles.

Several compounds share structural similarities with 2-((tert-butyldimethylsilyl)oxy)-3-fluoropropan-1-ol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-((tert-butyldimethylsilyl)oxy)ethanolC8H20O2SiSimple alcohol structure without fluorine
1-((tert-butyldimethylsilyl)oxy)-3-chloropropan-2-olC8H18ClO2SiContains chlorine instead of fluorine
tert-Butyldimethylsilyl 2,2,3,3,3-pentafluoropropanoateC9H15F5O2SiHighly fluorinated structure with distinct properties

These compounds highlight the uniqueness of 2-((tert-butyldimethylsilyl)oxy)-3-fluoropropan-1-ol through its specific combination of functional groups and fluorination, which may impart unique chemical and biological properties not found in similar structures.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

208.12948460 g/mol

Monoisotopic Mass

208.12948460 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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